4-[Ethyl-[(4-methoxyphenyl)methyl]amino]but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate
Overview
Description
Synthesis Analysis
Synthesis routes for similar complex organic molecules often involve multiple steps, including condensation, cycloaddition, and functional group transformations. A relevant example includes the synthesis of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, achieved from ethyl 6-(4-bromophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate and ammonium acetate in glacial acetic acid, showcasing the intricate steps often involved in such syntheses (Sapnakumari et al., 2014).
Molecular Structure Analysis
Molecular structure determination is crucial for understanding the physical and chemical properties of a compound. For instance, the crystal and molecular structures of related compounds have been elucidated using single crystal X-ray diffraction, revealing intricate details such as unit cell parameters and molecular packing (Kaur et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often include cycloaddition, rearrangement, and substitution reactions that lead to a wide array of derivatives with diverse biological activities. The understanding of these reactions is fundamental for the development of novel compounds with potential applications in various fields (Thalluri et al., 2014).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are directly influenced by the molecular structure. For example, the disorder observed in the crystal structure of some compounds affects their stability and reactivity, which in turn influences their physical properties and applications (Odabaşoǧlu et al., 2003).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for forming derivatives, are essential for comprehending the compound's applications and behavior in chemical reactions. Studies on related compounds demonstrate the complexity and variability of chemical properties that can be observed within this class of molecules (Ajibade & Andrew, 2021).
Scientific Research Applications
Biodegradation Pathways
Research on the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater has shown that microorganisms can degrade ETBE aerobically, using it as a carbon and energy source or via cometabolism with alkanes. This process involves initial hydroxylation followed by the formation of intermediates such as acetaldehyde, tert-butyl alcohol (TBA), and others. This suggests potential environmental pathways for similar compounds, highlighting the importance of microbial action in breaking down complex organic chemicals in environmental contexts. These findings could be relevant for understanding the environmental fate of similar complex esters and ethers (Thornton et al., 2020).
Chemical Modification and Applications
The exploration of chemical modifications of xylan (a polymer derived from the hemicellulose component of plant cell walls) has shown potential for creating new biopolymer ethers and esters with specific properties. This research provides insight into how chemical modification processes can be applied to various compounds, including potentially "4-[Ethyl-[(4-methoxyphenyl)methyl]amino]but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate," to generate materials with desirable characteristics for various applications. These modifications can lead to the development of novel materials with applications ranging from biodegradable plastics to drug delivery systems (Petzold-Welcke et al., 2014).
Environmental Toxicity and Degradation Products
The degradation of acetaminophen (ACT), a widely used pharmaceutical, through advanced oxidation processes (AOPs) has been extensively studied, offering insights into the degradation pathways, by-products, and biotoxicity of similar organic compounds. This research underscores the complexity of chemical degradation in aquatic environments and the importance of understanding the toxicity and environmental impact of degradation products. Such insights could be pivotal in assessing the environmental and health implications of the degradation products of complex chemicals like "4-[Ethyl-[(4-methoxyphenyl)methyl]amino]but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate" (Qutob et al., 2022).
properties
IUPAC Name |
4-[ethyl-[(4-methoxyphenyl)methyl]amino]but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35NO4/c1-3-29(22-23-16-18-26(32-2)19-17-23)20-10-11-21-33-27(30)28(31,24-12-6-4-7-13-24)25-14-8-5-9-15-25/h4,6-7,12-13,16-19,25,31H,3,5,8-9,14-15,20-22H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFBHRDVWZCUKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O)CC3=CC=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60407738 | |
Record name | 4-[N-Ethyl-(4-methoxyphenyl)methylamino]-2-butynyl-2-cyclohexyl-2-hydroxybenzene Acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60407738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
181647-10-9 | |
Record name | 4-[Ethyl[(4-methoxyphenyl)methyl]amino]-2-butyn-1-yl α-cyclohexyl-α-hydroxybenzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=181647-10-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[N-Ethyl-(4-methoxyphenyl)methylamino]-2-butynyl-2-cyclohexyl-2-hydroxybenzene Acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60407738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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